(1-Methylcyclohexyl)methanamine
Description
(1-Methylcyclohexyl)methanamine is a cyclohexane derivative featuring a methyl group at the 1-position of the cyclohexyl ring and an aminomethyl substituent. Its molecular formula is C₈H₁₇N, with an average molecular mass of 127.23 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
(1-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCKTJDXXDHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619584 | |
| Record name | 1-(1-Methylcyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-98-2 | |
| Record name | 1-(1-Methylcyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclohexyl)methanamine typically involves the reaction of cyclohexylmethylamine with methyl iodide under basic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.
2. Biology
- Biochemical Probes : The compound is utilized in studying enzyme-substrate interactions and can act as a probe in biochemical assays. Its structural modifications can significantly affect biological activity, making it a candidate for drug development.
3. Medicine
- Therapeutic Potential : Research indicates that (1-Methylcyclohexyl)methanamine may possess therapeutic properties. For instance, derivatives have been investigated for their antiproliferative effects against cancer cell lines, with some showing significant potency (EC50 values below 4 µM) against glioma cells.
4. Industry
- Specialty Chemicals Production : The compound is employed in producing various industrial chemicals and materials, enhancing performance characteristics due to its chemical reactivity.
Case Study 1: Antiproliferative Effects
A study evaluated various cyclohexylamine derivatives, including this compound. Results demonstrated that larger alkyl groups increased potency against glioma cells, suggesting structural modifications significantly impact biological activity.
Case Study 2: Kinase Inhibition
Research focused on the kinase inhibition profile of related compounds showed that certain derivatives exhibited over 50% inhibition of FLT3. This finding indicates that this compound may share similar inhibitory properties, warranting further investigation into its potential therapeutic applications.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Major Products Formed | Common Reagents |
|---|---|---|
| Oxidation | (1-Methylcyclohexyl)carboxylic acid | Potassium permanganate |
| Reduction | Cyclohexylmethanol | Lithium aluminum hydride |
| Substitution | Various substituted cyclohexyl derivatives | Halogens, acids |
| Study Focus | Findings | Reference |
|---|---|---|
| Antiproliferative Effects | EC50 < 4 µM against glioma cells | |
| Kinase Inhibition | >50% inhibition of FLT3 |
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares (1-Methylcyclohexyl)methanamine with key analogs, emphasizing substituent effects:
Physicochemical Properties
- Lipophilicity : Methyl and ethyl derivatives exhibit higher logP values compared to allyl or aromatic analogs due to reduced polar surface area.
- Solubility: Limited data for the target compound, but methanamine derivatives generally show moderate water solubility (<10 mg/mL at 25°C), decreasing with larger substituents (inferred from ).
Biological Activity
(1-Methylcyclohexyl)methanamine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a methyl group and an amine functional group. Its structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 141.23 g/mol
The presence of the amine group enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.
Biological Activity and Research Findings
Research indicates that compounds with similar structures often exhibit notable biological activities. Here are some key findings related to this compound:
Antimicrobial Activity
Studies have shown that this compound and its derivatives possess antimicrobial properties. The presence of the amine group is critical for this activity, as it can disrupt microbial cell membranes or interfere with essential metabolic processes.
Neuroprotective Effects
In a study focusing on neuroprotective compounds, this compound demonstrated potential in reducing neuronal damage in ischemic conditions. This was assessed through assays measuring cell viability and neuronal integrity following oxidative stress exposure.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving primary cortical neurons showed that treatment with this compound significantly reduced cell death caused by glucose deprivation.
- Case Study 2 : In vivo experiments indicated that administering the compound post-injury resulted in decreased infarction size in rodent models of stroke.
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
